Abz-HPGGPQ-EDDnp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

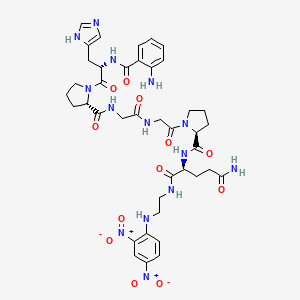

Abz-HPGGPQ-EDDnp is a synthetic peptide substrate used primarily in biochemical research. It is designed to be a substrate for cathepsin K, a lysosomal cysteine protease involved in bone resorption and remodeling. The compound’s full name is ortho-aminobenzoic acid-HPGGPQ-N-(2,4-dinitrophenyl)-ethylenediamine .

Preparation Methods

The synthesis of Abz-HPGGPQ-EDDnp involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) . Industrial production methods are similar but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Abz-HPGGPQ-EDDnp undergoes hydrolysis at the Gly-Gly bond when exposed to cathepsin K. This reaction is highly specific and does not occur with other cathepsins such as B, F, H, L, S, and V . The major product of this reaction is the cleaved peptide, which can be detected using fluorescence resonance energy transfer (FRET) techniques .

Scientific Research Applications

Abz-HPGGPQ-EDDnp is widely used in scientific research to study the activity of cathepsin K. It is particularly valuable in the fields of biochemistry and molecular biology for monitoring enzyme kinetics and inhibitor screening . In medicine, it is used to investigate the role of cathepsin K in diseases such as osteoporosis and arthritis . The compound also has applications in drug discovery, where it helps identify potential therapeutic agents targeting cathepsin K .

Mechanism of Action

The mechanism of action of Abz-HPGGPQ-EDDnp involves its cleavage by cathepsin K at the Gly-Gly bond. This cleavage results in a measurable fluorescence signal, allowing researchers to quantify enzyme activity . The molecular target of the compound is the active site of cathepsin K, where it binds and undergoes hydrolysis .

Comparison with Similar Compounds

Similar compounds to Abz-HPGGPQ-EDDnp include other peptide substrates designed for different cathepsins. For example, Abz-LEQ-EDDnp is a substrate for cathepsin S . What sets this compound apart is its high specificity for cathepsin K, making it a valuable tool for studying this particular enzyme .

Properties

Molecular Formula |

C40H50N14O12 |

|---|---|

Molecular Weight |

918.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[2-(2,4-dinitroanilino)ethyl]pentanediamide |

InChI |

InChI=1S/C40H50N14O12/c41-26-6-2-1-5-25(26)36(58)50-29(17-23-19-43-22-48-23)40(62)52-16-4-7-30(52)38(60)47-20-34(56)46-21-35(57)51-15-3-8-31(51)39(61)49-28(11-12-33(42)55)37(59)45-14-13-44-27-10-9-24(53(63)64)18-32(27)54(65)66/h1-2,5-6,9-10,18-19,22,28-31,44H,3-4,7-8,11-17,20-21,41H2,(H2,42,55)(H,43,48)(H,45,59)(H,46,56)(H,47,60)(H,49,61)(H,50,58)/t28-,29-,30-,31-/m0/s1 |

InChI Key |

VHIXHCDBFWVSMK-ORYMTKCHSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)C4=CC=CC=C4N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C4=CC=CC=C4N)C(=O)NC(CCC(=O)N)C(=O)NCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)

![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)

![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)

![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)

![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)